An In-depth Technical Guide to 2-chloro-1,1,2-trifluoro-3-cyclobutanecarbonitrile: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 2-chloro-1,1,2-trifluoro-3-cyclobutanecarbonitrile: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-chloro-1,1,2-trifluoro-3-cyclobutanecarbonitrile, a specialized fluorinated building block with significant potential in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from analogous structures and established chemical principles to present a robust profile. We will delve into its structural attributes, propose a viable synthetic pathway, predict its physicochemical and spectroscopic properties, and explore its potential applications as a strategic component in the design of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique properties of fluorinated cyclobutane scaffolds.
Introduction: The Strategic Value of Fluorinated Cyclobutanes
The incorporation of fluorine into organic molecules is a well-established strategy in modern drug design, known to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] When combined with the conformationally constrained cyclobutane ring, these benefits are often amplified. The cyclobutane moiety can serve as a non-aromatic bioisostere, improve metabolic stability, and orient pharmacophoric groups in a desirable three-dimensional space.[3] 2-chloro-1,1,2-trifluoro-3-cyclobutanecarbonitrile represents a unique confluence of these advantageous features: a trifluorinated cyclobutane core, a reactive and versatile nitrile group, and a chlorine atom that can serve as a synthetic handle or a modulating substituent.
This guide aims to provide a detailed, albeit predictive, technical overview of this promising yet under-documented molecule. By leveraging data from structurally related compounds and foundational principles of organic chemistry, we will construct a comprehensive resource for researchers looking to explore the potential of this and similar fluorinated building blocks.
Molecular Structure and Predicted Physicochemical Properties
The structure of 2-chloro-1,1,2-trifluoro-3-cyclobutanecarbonitrile presents a stereochemically complex and functionally rich scaffold. The presence of multiple stereocenters suggests the existence of several diastereomers and enantiomers, each with potentially distinct biological activities.
Diagram 1: Chemical Structure of 2-chloro-1,1,2-trifluoro-3-cyclobutanecarbonitrile
Caption: 2D representation of 2-chloro-1,1,2-trifluoro-3-cyclobutanecarbonitrile.
Based on data from analogous halogenated and fluorinated cyclobutanes, we can predict the following physicochemical properties:
| Property | Predicted Value | Rationale |
| Molecular Weight | ~191.5 g/mol | Calculated from the molecular formula C5H2ClF3N. |
| Boiling Point | 150-180 °C | Expected to be higher than non-halogenated analogs due to increased molecular weight and polarity. |
| Density | 1.4-1.6 g/cm³ | Halogenation significantly increases the density of organic compounds. |
| LogP | 1.5-2.5 | The trifluoro and chloro substituents increase lipophilicity, while the nitrile group adds polarity. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF), sparingly soluble in water. | Typical for a moderately polar, halogenated organic molecule.[4] |
Proposed Synthetic Pathway
A plausible and efficient synthetic route to 2-chloro-1,1,2-trifluoro-3-cyclobutanecarbonitrile would likely involve a [2+2] cycloaddition reaction, a cornerstone for the formation of four-membered rings.[5][6]
Diagram 2: Proposed Synthesis Workflow
Sources
- 1. Fluorination of alkylidenecyclopropanes and alkylidenecyclobutanes: divergent synthesis of fluorinated cyclopropanes and cyclobutanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicreactions.org [organicreactions.org]
- 6. baranlab.org [baranlab.org]
